![molecular formula C16H11ClN2O2 B2399614 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone CAS No. 477851-18-6](/img/structure/B2399614.png)
4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroaniline group, a phenyl group, and an isoxazolone ring
Preparation Methods
The synthesis of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the isoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloroaniline group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone involves its interaction with specific molecular targets and pathways. The chloroaniline group and the isoxazolone ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone can be compared with other similar compounds, such as:
4-[(3-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone: This compound has a similar structure but with a different position of the chloro group on the aniline ring.
4-[(4-bromoanilino)methylene]-3-phenyl-5(4H)-isoxazolone: This compound has a bromine atom instead of chlorine, which may result in different reactivity and properties.
4-[(4-methoxyanilino)methylene]-3-phenyl-5(4H)-isoxazolone: This compound has a methoxy group instead of chlorine, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-3-phenyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-10-14-15(19-21-16(14)20)11-4-2-1-3-5-11/h1-10,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPKYGRAKKVLIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
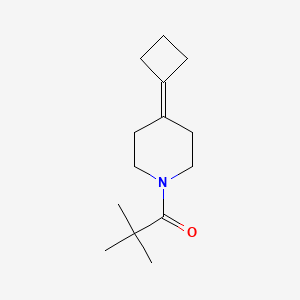
![N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)
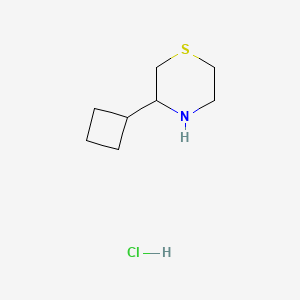
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
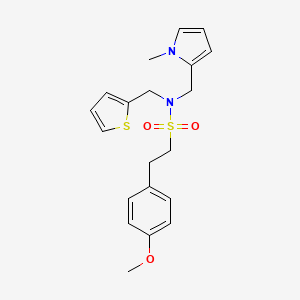

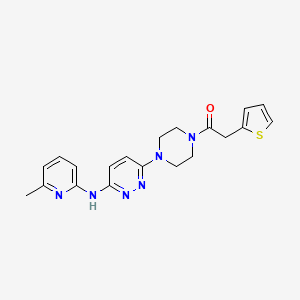
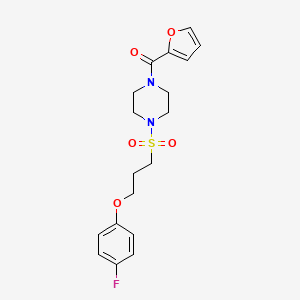
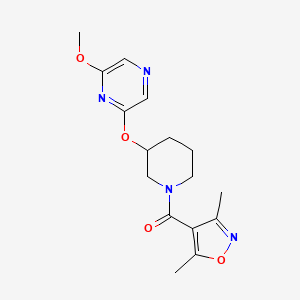
![N-(2-CHLORO-4-FLUOROPHENYL)-2-[3-CYCLOPROPYL-5-(PYRROLIDINE-1-CARBONYL)-1H-PYRAZOL-1-YL]ACETAMIDE](/img/structure/B2399550.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)
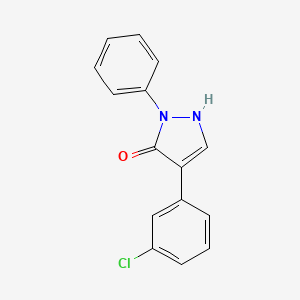
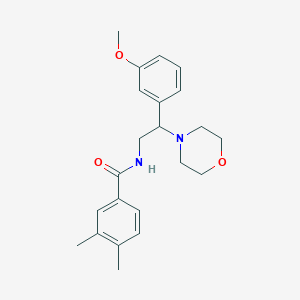
![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)
